- Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts, Organic Process Research & Development, 2003, 7(1), 95-97

Cas no 89-64-5 (4-Chloro-2-nitrophenol)

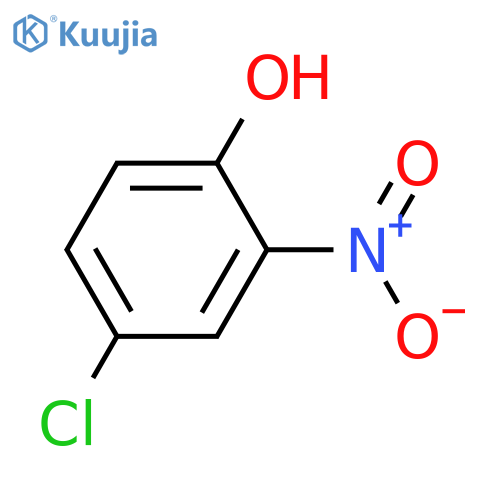

4-Chloro-2-nitrophenol structure

상품 이름:4-Chloro-2-nitrophenol

4-Chloro-2-nitrophenol 화학적 및 물리적 성질

이름 및 식별자

-

- 4-Chloro-2-nitrophenol

- o-nitro-p-chorophenol

- 2-nitro-4-chlorophenol

- 2-NO2-4-Cl-phenol

- 4-chloro-2-nitro-phenol

- 5-chloro-2-hydroxynitrobenzene

- p-chloronitrophenol

- Phenol,4-chloro-2-nitro

- 4-Chloro-6-nitrophenol

- NSC 520345

- p-Chloro-o-nitrophenol

- AKOS000121398

- FT-0618040

- EINECS 201-927-5

- W-100365

- STL199170

- MFCD00007113

- NSC520345

- InChI=1/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9

- Phenol, 4-chloro-2-nitro-

- EN300-21529

- 89-64-5

- FS-4191

- DTXSID4058996

- AC-16758

- BP-13325

- AE-562/40191217

- Chloro-2-nitrophenol, 4-

- 4-Chlor-2-nitrophenol

- AI3-28527

- C0228

- UNII-438LQ62WNH

- Z104500910

- 4-Chloro-2-nitrophenol, >=97.0%

- Q27258630

- 438LQ62WNH

- SCHEMBL305611

- NSC-520345

- 4-Chloro-2-nitrophenol (ACI)

- NS00007983

- 2Nitro4chlorophenol

- Phenol, 4chloro2nitro

- DB-024281

- DTXCID2048664

-

- MDL: MFCD00007113

- 인치: 1S/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H

- InChIKey: NWSIFTLPLKCTSX-UHFFFAOYSA-N

- 미소: [O-][N+](C1C(O)=CC=C(Cl)C=1)=O

- BRN: 2048031

계산된 속성

- 정밀분자량: 172.98800

- 동위원소 질량: 172.988

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 1

- 중원자 수량: 11

- 회전 가능한 화학 키 수량: 1

- 복잡도: 158

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 상호 변형 이기종 수량: 4

- 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야

- 토폴로지 분자 극성 표면적: 66A^2

실험적 성질

- 색과 성상: 노란 가루

- 밀도: 1.4914 (rough estimate)

- 융해점: 85-87 °C (lit.)

85-89 °C - 비등점: 242.5°C at 760 mmHg

- 플래시 포인트: 100.4°C

- 굴절률: 1.5810 (estimate)

- 용해도: dioxane: soluble0.5g/5mL, clear, faintly yellow to yellow

- PSA: 66.05000

- LogP: 2.47700

4-Chloro-2-nitrophenol 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H315-H319-H335

- 경고성 성명: P261-P305+P351+P338

- 위험물 운송번호:2811

- WGK 독일:3

- 위험 범주 코드: 36/37/38

- 보안 지침: S26-S36

-

위험물 표지:

- 포장 등급:III

- 보안 용어:6.1

- 패키지 그룹:III

- 위험 용어:R20/21/22; R36/37/38

- 위험 등급:6.1

- TSCA:Yes

4-Chloro-2-nitrophenol 세관 데이터

- 세관 번호:2908999090

- 세관 데이터:

?? ?? ??:

2908999090개요:

290899090 기타 페놀류와 페놀알코올의 할로겐대파생물 (그 술폰화\아질기 또는 아질기 파생물 포함).부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:5.5% ????:30.0%

?? ??:

?? ??, ?? ??, 사용

요약:

290899090 페놀 또는 페놀알코올의 할로겐대, 술폰화, 질화 또는 아질화 파생물.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:5.5%.General tariff:30.0%

4-Chloro-2-nitrophenol 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-21529-10.0g |

4-chloro-2-nitrophenol |

89-64-5 | 97% | 10g |

$32.0 | 2023-05-31 | |

| Enamine | EN300-21529-25.0g |

4-chloro-2-nitrophenol |

89-64-5 | 97% | 25g |

$38.0 | 2023-05-31 | |

| TRC | C384768-20g |

4-Chloro-2-nitrophenol |

89-64-5 | 20g |

$ 50.00 | 2022-06-06 | ||

| Enamine | EN300-21529-0.05g |

4-chloro-2-nitrophenol |

89-64-5 | 97% | 0.05g |

$19.0 | 2023-09-16 | |

| Enamine | EN300-21529-1.0g |

4-chloro-2-nitrophenol |

89-64-5 | 97% | 1g |

$26.0 | 2023-05-31 | |

| Enamine | EN300-21529-5.0g |

4-chloro-2-nitrophenol |

89-64-5 | 97% | 5g |

$29.0 | 2023-05-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UE960-5g |

4-Chloro-2-nitrophenol |

89-64-5 | 98% | 5g |

46.0CNY | 2021-08-12 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153506-100g |

4-Chloro-2-nitrophenol |

89-64-5 | 98% | 100g |

¥147.90 | 2023-09-03 | |

| Enamine | EN300-21529-5g |

4-chloro-2-nitrophenol |

89-64-5 | 97% | 5g |

$29.0 | 2023-09-16 | |

| Fluorochem | 214789-1g |

4-Chloro-2-nitrophenol |

89-64-5 | 95% | 1g |

£10.00 | 2022-03-01 |

4-Chloro-2-nitrophenol 합성 방법

Synthetic Routes 1

반응 조건

1.1 Reagents: Tetrabutylammonium bromide , Nitric acid Solvents: 1,2-Dichloroethane , Water ; 6 h, 20 °C

참조

Synthetic Routes 2

반응 조건

1.1 Reagents: Nitric acid, iron(3+) salt, compd. with nitrogen oxide (N2O4) (2:3) Solvents: Acetone ; rt

참조

- Selective mono-and dinitration of phenolic compounds by dinitrogen tetraoxide complexes of iron and copper nitrates as new nitration reagent, Henan Shifan Daxue Xuebao, 2003, 31(3), 61-65

Synthetic Routes 3

반응 조건

1.1 Reagents: Trichloroisocyanuric acid , Sodium nitrite Catalysts: Silica Solvents: Dichloromethane ; 15 min, rt

참조

- Trichloroisocyanuric acid/NaNO2 as a novel heterogeneous system for the selective mononitration of phenols under mild conditions, Synlett, 2003, (2), 191-194

Synthetic Routes 4

반응 조건

1.1 Reagents: Nitrogen oxide (N2O4) Solvents: Dichloromethane ; 5 min, rt

참조

- Silica-Polyethyleneglycols/N2O4 Complexes as Heterogeneous Nitrating and Nitrosating Agents, Phosphorus, 2003, 178(5), 1027-1035

Synthetic Routes 5

반응 조건

1.1 Reagents: Hydrochloric acid , Nitric acid , Hydrogen peroxide Catalysts: Tungsten oxide (WO3) , Silica (propylamine-functionalized) Solvents: Acetonitrile , Water ; 4 h, pH 3, 298 K

참조

- Regiospecific Oxyhalogenation of Aromatics Over SBA-15-Supported Nanoparticle Group IV-VI Metal Oxides, Catalysis Letters, 2010, 137(3-4), 190-201

Synthetic Routes 6

반응 조건

1.1 Reagents: Nitric acid Catalysts: Hafnium(8+), hexadecaaquaocta-μ-hydroxytetra-, cyclo, chloride (1:8), stereoisom… Solvents: Tetrahydrofuran , Water ; 4 h, rt

참조

- Highly efficient catalytic nitration of phenolic compounds by nitric acid with a recoverable and reusable Zr or Hf oxychloride complex and KSF, European Journal of Organic Chemistry, 2005, (11), 2379-2384

Synthetic Routes 7

반응 조건

1.1 Reagents: Sodium nitrite , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Silica , Water

참조

- One-pot nitration of phenols under mild and heterogeneous conditions, Journal of Chemical Research, 2001, (4), 140-142

Synthetic Routes 8

반응 조건

1.1 Reagents: Silica , Sodium nitrite , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane

참조

- Potassium monoperoxysulfate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-19

Synthetic Routes 9

반응 조건

1.1 Reagents: Zinc, bis(dinitrogen tetraoxide)bis(nitrato-κO)- Solvents: Dichloromethane ; 5 min, rt

참조

- Nitration of aromatic compounds by Zn(NO3)2.2N2O4 and its charcoal-supported system, Synthetic Communications, 2005, 35(2), 263-270

Synthetic Routes 10

반응 조건

1.1 Reagents: Ferric nitrate , Nitrogen oxide (N2O4) Solvents: Acetone

참조

- Dinitrogen tetroxide complexes of iron and copper nitrates as new reagents for selective mono- and dinitration of phenolic compounds, Synthetic Communications, 1997, 27(19), 3301-3311

Synthetic Routes 11

반응 조건

1.1 Reagents: Nitric acid Catalysts: Dodecylbenzenesulfonic acid Solvents: Water ; 1 h, rt

참조

- Nitration of Aromatic Compounds: A study of different nitrating systems with Bronsted acid-surfactant-catalyst (BASC) in water, Research Journal of Chemistry and Environment, 2022, 26(10), 101-107

Synthetic Routes 12

반응 조건

1.1 Reagents: Acetic acid , Nitric acid ; 30 - 35 °C; 35 °C → 80 °C; 30 min, 80 °C

참조

- Electrochemical reduction of 4-chloro-2-nitrophenol, Russian Chemical Bulletin, 2023, 72(2), 500-506

Synthetic Routes 13

반응 조건

1.1 Reagents: Hydrochloric acid , Hydrogen peroxide Catalysts: Silica (organofunctionalized) Solvents: Acetonitrile , Water ; 4 h, pH 2.5, 298 K

참조

- Functionalized SBA-15 and its Catalytic Applications in Selective Organic Transformations, Catalysis Surveys from Asia, 2008, 12(2), 114-130

Synthetic Routes 14

반응 조건

1.1 Reagents: Nitric acid Catalysts: o-Cresol , Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Tetrahydrofuran ; 4 h, rt

참조

- A new method for nitration of phenolic compounds, Advanced Synthesis & Catalysis, 2003, 345(11), 1197-1202

Synthetic Routes 15

반응 조건

1.1 Reagents: Nitrogen oxide (N2O4) (polyethyleneglycol-supported) Solvents: Dichloromethane ; 15 min, rt

참조

- PEG-N2O4: An efficient nitrating agent for the selective mono- and dinitration of phenols under mild conditions, Synthetic Communications, 2008, 38(19), 3366-3374

Synthetic Routes 16

반응 조건

1.1 Reagents: Sodium nitrite , 1H-Imidazolium, 1-methyl-3-sulfo-, chloride (1:1) ; 15 min, rt

참조

- An efficient method for the nitration of phenols with NaNO2 in the presence of 3-methyl-1-sulfonic acid imidazolium chloride, Scientia Iranica, 2010, 17(1), 31-36

Synthetic Routes 17

반응 조건

1.1 Reagents: Nitric acid Solvents: Acetic acid ; 0.5 h, 18 °C; 0.5 h, 18 °C

1.2 Solvents: Water ; 0.5 h, cooled

1.2 Solvents: Water ; 0.5 h, cooled

참조

- Dichloroacetyl benzoxazine-type herbicide safener and synthesis method thereof, China, , ,

4-Chloro-2-nitrophenol Preparation Products

4-Chloro-2-nitrophenol 관련 문헌

-

1. Mechanism of formation of 4-methyl- and 4-chloro-2-nitrophenol in the nitration of 4-methyl- and 4-chloro-anisole, respectively, in aqueous sulphuric acidRoy B. Moodie,Kenneth Schofield,Geoffrey D. Tobin J. Chem. Soc. Chem. Commun. 1978 180

-

Lagnamayee Mohapatra,Kulamani Parida J. Mater. Chem. A 2016 4 10744

-

3. Proximity effects in diaryl derivatives. Part VI. Base-catalysed rearrangement of 2-(hydroxyamino)aryl aryl sulphones to 2-hydroxy-2′-(arylsulphonyl)azoxybenzenesM. F. Grundon,D. J. Maitland,W. L. Matier J. Chem. Soc. C 1971 654

-

Amaresh C. Pradhan,Binita Nanda,K. M. Parida,Mira Das Dalton Trans. 2013 42 558

-

Qiu-Hua Fan,Susanne Striegler,Rebekah G. Langston,James D. Barnett Org. Biomol. Chem. 2014 12 2792

89-64-5 (4-Chloro-2-nitrophenol) 관련 제품

- 895458-55-6(methyl 2-{2-(4-methylphenyl)sulfanylacetamido}thiophene-3-carboxylate)

- 2228800-22-2(3-(5-{(tert-butoxy)carbonylamino}-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1807158-11-7(6-Cyano-2-difluoromethyl-3-ethylbenzenesulfonyl chloride)

- 98758-81-7(H-Tyr-Tyr-NH2·HCl)

- 1864056-14-3(3-(Thiophen-3-ylmethyl)pyrrolidine hydrochloride)

- 1375850-66-0(1-(prop-2-yn-1-yl)-N-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)piperidine-2-carboxamide)

- 77252-87-0(n-Formylpropranolol)

- 887346-93-2((2E)-N-(4-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide)

- 1214341-65-7(2-(3',4-Difluorobiphenyl-2-yl)acetic acid)

- 55631-63-5(Penicillamine S-Sulfate)

추천 공급업체

Suzhou Genelee Bio-Technology Co., Ltd.

골드 회원

중국 공급자

대량

Wuhan brilliant Technology Co.,Ltd

골드 회원

중국 공급자

대량

Handan Zechi Trading Co., Ltd

골드 회원

중국 공급자

대량